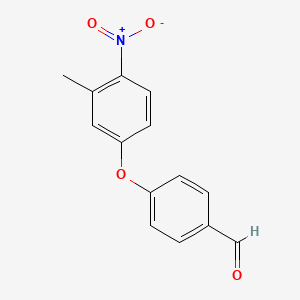
4-(3-Methyl-4-nitrophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-4-nitrophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3-methyl-4-nitrophenyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with 3-methyl-4-nitrophenol. This reaction can be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reactant concentrations, which are crucial for optimizing the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-[(3-Methyl-4-nitrophenyl)oxy]benzoic acid.
Reduction: 4-[(3-Methyl-4-aminophenyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(3-Methyl-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical pathways.
Nitro Group: Can undergo reduction to form amines, which can further participate in various biochemical reactions.
Ether Linkage: Provides stability to the molecule, allowing it to act as a scaffold in the synthesis of more complex structures.
Comparación Con Compuestos Similares
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-(morpholinomethyl)benzaldehyde
Comparison: 4-(3-Methyl-4-nitrophenoxy)benzaldehyde is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.
Propiedades
Fórmula molecular |
C14H11NO4 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-(3-methyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11NO4/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-9H,1H3 |
Clave InChI |
SOTOTJBQBFMZMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
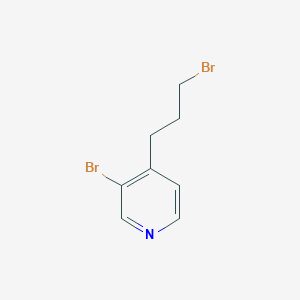
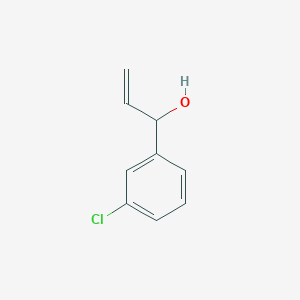
![methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)
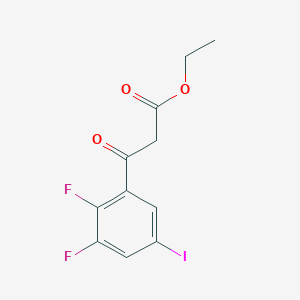
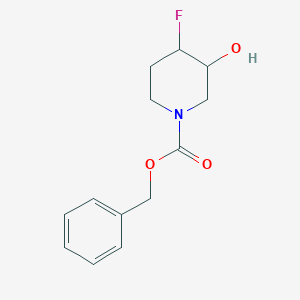
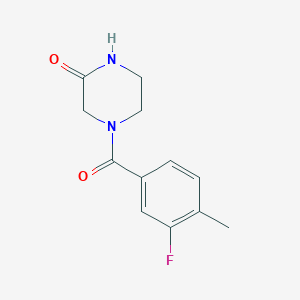
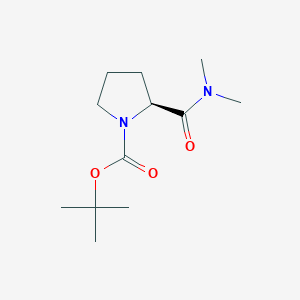
![Methyl 4-[(2-methoxyethyl)sulfanyl]benzoate](/img/structure/B8712343.png)
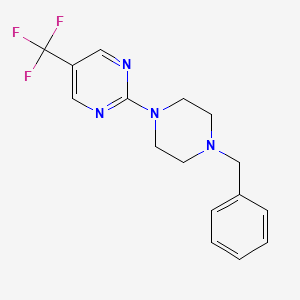
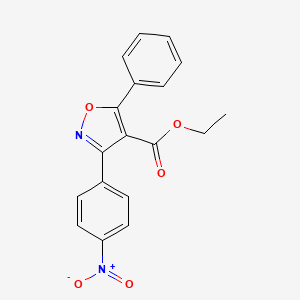
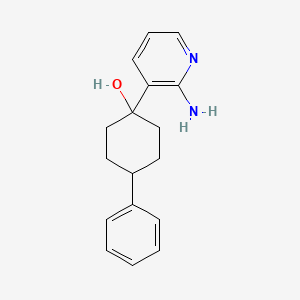
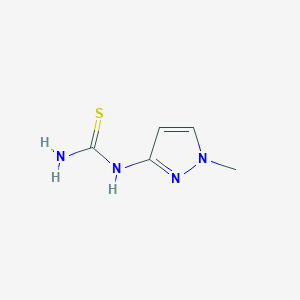
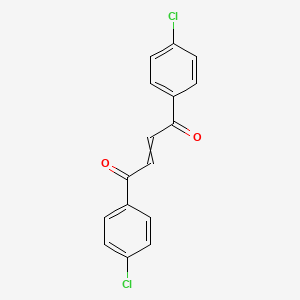
![1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)
